molecular formula C11H8N4 B1607394 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine CAS No. 63411-79-0

2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine

Cat. No. B1607394
CAS RN: 63411-79-0
M. Wt: 196.21 g/mol
InChI Key: NEAHTABRXFKZGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine involves cyclization reactions. For instance, cyclization of 3,4-diaminopyridine with the sodium bisulfite adduct of corresponding benzaldehydes yields the desired imidazo[4,5-C]pyridines .

3.

Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine consists of a fused imidazopyridine ring system. This structural resemblance to purines has prompted investigations into its potential therapeutic significance. It has been found to play a crucial role in various disease conditions, including cancer, inflammation, and central nervous system disorders .

4.

Chemical Reactions Analysis

2-Pyridin-4-YL-1H-imidazo[4,5-C]pyridine participates in various chemical reactions. Notably, it acts as a GABA A receptor agonist, but recent research has also identified proton pump inhibitors, aromatase inhibitors, and NSAIDs within this chemical group .

8.

Scientific Research Applications

Synthesis and Structural Analysis

  • New Synthesis Methods : A method for direct oxidizing of the methyl group in compound 1 without preliminary protection of the amino group was developed, providing a more efficient one-pot synthesis approach for derivatives of imidazo[1,2-a]pyridine (Lifshits, Ostapchuk, & Brel, 2015).
  • Microwave Irradiation Synthesis : The synthesis of tris(imidazo[4,5-c]pyridin-2-yl)pyridine under microwave irradiation, with polyphosphoric acid as a catalyst, demonstrates an efficient synthesis method (Chen Zi-yun, 2008).
  • Structural Assignment : N-alkylated 2-n-butyl-imidazo[4,5]pyridine isomers were synthesized and structurally assigned using NMR spectroscopy, showing potential as angiotensin II receptor antagonists (Werner W.K.R & Klaus G.R. Pacher, 1992).
  • Vibrational Spectra Analysis : DFT quantum chemical calculations were used to determine the molecular structure, vibrational energy levels, and potential energy distribution of various imidazo[4,5-b]pyridine derivatives (Lorenc et al., 2008).

Therapeutic and Biological Applications

  • Therapeutic Agent Scaffold : The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of applications in medicinal chemistry, including anti-cancer, antimicrobial, and antiviral activities. It has been used in various marketed preparations like zolimidine and zolpidem (Deep et al., 2016).
  • Antibacterial and Antifungal Properties : 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and exhibited in-vitro antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).
  • Pharmacological Properties : Imidazo[1,2-a]pyridine derivatives have shown significant pharmacological properties, particularly as enzyme inhibitors and receptor ligands. This highlights the potential for therapeutic applications in treating infections and other diseases (Enguehard-Gueiffier & Gueiffier, 2007).

Advanced Material Science Applications

  • Fluorescent Probes : Imidazo[1,5-a]pyridine-based fluorophores were synthesized and demonstrated as effective probes for cell membrane dynamics, hydration, and fluidity, providing a useful tool for biochemical research (Renno et al., 2022).
  • N-Heterocyclic Carbenes : The imidazo[1,5-a]pyridine skeleton has been used as a platform for generating new types of stable N-heterocyclic carbenes, with potential applications in coordination chemistry and material science (Alcarazo et al., 2005).

Future Directions

: Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. Read more : Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridines. (2023). Medicinal Chemistry Research, 32(8), 4295–4304. Read more

properties

IUPAC Name

2-pyridin-4-yl-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-4-12-5-2-8(1)11-14-9-3-6-13-7-10(9)15-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAHTABRXFKZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC3=C(N2)C=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355037
Record name 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63411-79-0
Record name 2-(4-Pyridinyl)-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63411-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-4-yl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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